molecular formula C24H35NO4 B1667297 Biperiden lactate CAS No. 7085-45-2

Biperiden lactate

Numéro de catalogue: B1667297
Numéro CAS: 7085-45-2
Poids moléculaire: 401.5 g/mol
Clé InChI: GLPUBCPQWZZFNJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction

Le lactate de bipéridène est préparé à partir de bipéridène à l'aide d'acide lactique. Le processus implique la formation d'une solution stérile de lactate de bipéridène dans de l'eau pour injection . La méthode de préparation comprend les étapes suivantes :

Méthodes de Production Industrielle

La production industrielle de lactate de bipéridène implique une synthèse à grande échelle utilisant les mêmes principes que la préparation en laboratoire. Le processus garantit que le produit final contient au moins 95,0 % et au plus 105,0 % de la quantité de lactate de bipéridène indiquée sur l'étiquette .

Analyse Des Réactions Chimiques

Types de Réactions

Le lactate de bipéridène subit diverses réactions chimiques, notamment :

    Oxydation : Le lactate de bipéridène peut être oxydé dans des conditions spécifiques pour former les produits oxydés correspondants.

    Réduction : Les réactions de réduction peuvent convertir le lactate de bipéridène en ses formes réduites.

    Substitution : Le lactate de bipéridène peut subir des réactions de substitution où les groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et Conditions Communs

    Agents oxydants : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

    Agents réducteurs : Les agents réducteurs courants comprennent le borohydrure de sodium et l'hydrure de lithium et d'aluminium.

    Réactifs de substitution : Divers agents halogénants et nucléophiles peuvent être utilisés pour les réactions de substitution.

Principaux Produits Formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés oxydés, tandis que la réduction peut produire des formes réduites du lactate de bipéridène.

Applications de la Recherche Scientifique

Le lactate de bipéridène a plusieurs applications de recherche scientifique, notamment :

Mécanisme d'Action

Le lactate de bipéridène exerce ses effets en antagonisant de manière compétitive l'acétylcholine au niveau des récepteurs muscariniques du corps strié. Cette action contribue à rétablir l'équilibre entre les systèmes cholinergiques excitateurs et dopaminergiques inhibiteurs, qui est perturbé dans le parkinsonisme . Les principales cibles moléculaires sont les récepteurs muscariniques de l'acétylcholine, en particulier le sous-type M1 .

Applications De Recherche Scientifique

Scientific Research Applications

The following sections detail the primary research applications of biperiden lactate:

Pharmacological Research

This compound is extensively studied for its pharmacological properties, particularly its effects on the central nervous system (CNS). It serves as a reference compound in analytical chemistry for studying anticholinergic agents.

  • Case Study: A randomized double-blind study investigated the use of intravenous biperiden as a cognitive pharmacological challenge in clinical CNS drug development. The study aimed to validate its effects on working memory and sustained attention, demonstrating significant pharmacodynamic effects .

Neurology and Epilepsy Prevention

Recent studies have explored this compound's potential in preventing post-traumatic epilepsy (PTE) in patients with traumatic brain injury (TBI). A multicenter interventional study involving 312 patients assessed its efficacy compared to placebo over ten days.

  • Findings: The primary outcome measured was the incidence of PTE post-TBI. Secondary outcomes included health-related quality of life and neuropsychological status, indicating potential benefits from biperiden treatment beyond seizure prevention .

Treatment of Extrapyramidal Symptoms

This compound is employed to alleviate acute extrapyramidal symptoms induced by antipsychotic medications. It has shown effectiveness in reducing muscle rigidity and abnormal gait, providing symptomatic relief for patients experiencing drug-induced movement disorders .

  • Clinical Application: In clinical settings, biperiden is administered to manage symptoms like akathisia and muscle rigidity associated with antipsychotic therapy, improving patient comfort and functionality.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Studies
Pharmacological ResearchReference compound for studying anticholinergic agentsSignificant pharmacodynamic effects observed
Neurology and Epilepsy PreventionPotential prevention of post-traumatic epilepsy in TBI patientsOngoing multicenter study with promising outcomes
Treatment of Extrapyramidal SymptomsAlleviation of symptoms due to antipsychotic medicationsEffective in reducing muscle rigidity and akathisia

Comparaison Avec Des Composés Similaires

Composés Similaires

    Atropine : Un autre agent anticholinergique ayant des effets centraux et périphériques.

    Scopolamine : Un antagoniste muscarinique utilisé pour le mal des transports et les nausées postopératoires.

    Trihexyphénidyl : Utilisé pour traiter le parkinsonisme et les troubles du mouvement induits par les médicaments.

Unicité du Lactate de Bipéridène

Le lactate de bipéridène est unique en son utilisation spécifique pour traiter le parkinsonisme et contrôler les effets secondaires extrapyramidaux des médicaments neuroleptiques. Il a une structure chimique distincte qui lui permet de cibler efficacement les récepteurs muscariniques dans le système nerveux central .

Activité Biologique

Biperiden lactate, a compound primarily used in the treatment of Parkinson's disease, exhibits significant biological activity through its mechanisms as a muscarinic receptor antagonist. This article delves into its pharmacological properties, therapeutic applications, and recent research findings.

  • Chemical Structure : this compound has a molecular formula of C24H35NO4C_{24}H_{35}NO_{4} and a molecular weight of approximately 401.54 g/mol. Its structure allows it to interact effectively with muscarinic receptors in the central nervous system (CNS) .
  • Mechanism : As a non-selective muscarinic receptor antagonist, this compound competitively binds to M1 muscarinic receptors, inhibiting acetylcholine activity and enhancing dopamine signaling. This dual action is crucial for alleviating symptoms associated with Parkinson's disease and other movement disorders .

Anticholinergic Effects

This compound's inhibition of acetylcholine leads to several biological effects:

  • Neuroprotective Effects : Research indicates that biperiden can mitigate the effects of traumatic brain injury (TBI) by preventing post-traumatic epilepsy (PTE). A study involving 312 patients suggested that biperiden treatment could reduce the incidence of PTE following TBI .
  • Antitumor Activity : In vitro studies show that this compound can induce apoptosis in pancreatic ductal adenocarcinoma cells at concentrations of 29.6 μg/ml over 72 hours. In vivo studies demonstrated an 83% reduction in tumor size in xenograft mouse models when administered at 10 mg/kg daily for three weeks .

Enzyme Inhibition

This compound has been shown to inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine:

  • Enzymatic Assay Results : A study using Ellman's method determined that biperiden acts as an uncompetitive inhibitor of AChE with an KiK_i value of approximately 1.11 ± 0.20 mmol/l, indicating its potential effectiveness in enhancing cholinergic signaling under certain conditions .

Case Studies and Clinical Trials

  • Post-Traumatic Epilepsy Prevention :
    • Study Design : A multicenter interventional study randomized patients with moderate to severe TBI to receive either biperiden or placebo for ten days.
    • Outcomes : The primary outcome measured was the incidence of PTE, alongside safety assessments over two years. The hypothesis posited that biperiden would significantly reduce seizure occurrences compared to placebo .
  • Antitumor Efficacy :
    • Animal Model : In a study with Panc-1 human pancreatic ductal adenocarcinoma cells, this compound was administered intraperitoneally at varying doses.
    • Results : Significant tumor size reduction was observed, indicating its potential as an adjunct therapy in cancer treatment .

Summary of Findings

Property/Effect Details
Chemical Formula C24H35NO4C_{24}H_{35}NO_{4}
Molecular Weight 401.54 g/mol
Mechanism of Action Non-selective muscarinic receptor antagonist; inhibits AChE
Antitumor Activity Induces apoptosis in pancreatic cancer cells; reduces tumor size significantly
Neuroprotective Effects Potentially prevents post-traumatic epilepsy in TBI patients

Propriétés

IUPAC Name

1-(2-bicyclo[2.2.1]hept-5-enyl)-1-phenyl-3-piperidin-1-ylpropan-1-ol;2-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO.C3H6O3/c23-21(19-7-3-1-4-8-19,11-14-22-12-5-2-6-13-22)20-16-17-9-10-18(20)15-17;1-2(4)3(5)6/h1,3-4,7-10,17-18,20,23H,2,5-6,11-16H2;2,4H,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLPUBCPQWZZFNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)O.C1CCN(CC1)CCC(C2CC3CC2C=C3)(C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40991120
Record name Biperiden lactate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40991120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7085-45-2
Record name Biperiden lactate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7085-45-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Biperiden lactate [USP:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007085452
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Biperiden lactate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40991120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lactic acid, compound with α-bicyclo[2.2.1]hept-5-en-2-yl-α-phenylpiperidin-1-propanol (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.626
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BIPERIDEN LACTATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09TD6C5147
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Biperiden lactate
Reactant of Route 2
Biperiden lactate
Reactant of Route 3
Reactant of Route 3
Biperiden lactate
Reactant of Route 4
Biperiden lactate
Reactant of Route 5
Reactant of Route 5
Biperiden lactate
Reactant of Route 6
Biperiden lactate
Customer
Q & A

Q1: What is the primary mechanism of action of Akineton (Biperiden lactate)?

A1: Akineton is a centrally acting anticholinergic drug. It primarily exerts its effects by antagonizing muscarinic acetylcholine receptors, particularly the M1 subtype. [, , ]

Q2: What are the downstream effects of Akineton's interaction with muscarinic receptors?

A2: By blocking muscarinic receptors, Akineton inhibits the actions of acetylcholine in the central nervous system. This leads to a reduction in cholinergic activity, which is thought to be responsible for its therapeutic effects in conditions like Parkinson's disease and drug-induced extrapyramidal symptoms (EPS). [, , ]

Q3: How does Akineton's mechanism of action differ from other antiparkinsonian drugs like levodopa?

A3: Unlike levodopa, which aims to increase dopamine levels in the brain, Akineton focuses on restoring the balance between dopamine and acetylcholine. This is particularly relevant in cases where EPS arise from dopamine blockade caused by antipsychotic medications. [, ]

Q4: Does Akineton have any effects on the peripheral nervous system?

A4: While primarily a central anticholinergic, Akineton also exhibits some peripheral anticholinergic and ganglion-blocking effects. These can lead to side effects like dry mouth, blurred vision, and constipation. [, ]

Q5: How does Akineton affect caudate spindle activity in the brain?

A5: Research in cats suggests that Akineton can enhance caudate spindle activity, potentially by suppressing the activating system in the brain. [] Further research is needed to fully understand the implications of this effect.

Q6: What is the molecular formula and weight of Akineton (this compound)?

A6: The molecular formula of this compound is C21H29NO3 · C3H6O3. It has a molecular weight of 411.5 g/mol (Biperiden base) and 507.6 g/mol (this compound).

Q7: Is there any available spectroscopic data for Akineton?

A7: While specific spectroscopic data from these papers is limited, techniques like capillary gas chromatography have been employed for its determination in plasma samples. [] Further research exploring its spectroscopic properties might be beneficial.

Q8: Are there studies on material compatibility, stability, catalytic properties, computational chemistry, or modeling of Akineton?

A8: The provided research papers primarily focus on the clinical application and pharmacological aspects of Akineton. They do not delve into its material compatibility, stability under various conditions, catalytic properties, or computational chemistry and modeling. Further research in these areas could provide valuable insights.

Q9: What is known about the stability and formulation of Akineton, its SHE regulations, and its PK/PD profile?

A9: The provided research papers focus primarily on Akineton's clinical efficacy in specific conditions. They do not provide detailed information on its stability under various conditions, formulation strategies to enhance its bioavailability, adherence to SHE regulations during its development and manufacturing, or comprehensive insights into its ADME properties and in vivo activity. These areas could benefit from further investigation.

Q10: Has research explored targeted drug delivery of Akineton or the use of biomarkers to assess its efficacy? What analytical methods are commonly employed in Akineton research?

A12: The research primarily focuses on Akineton's systemic effects. Information regarding targeted drug delivery approaches to enhance its specificity and minimize off-target side effects is lacking. Similarly, the use of biomarkers to predict treatment response, monitor efficacy, or identify potential adverse effects is not extensively discussed. While capillary gas chromatography has been used for Akineton quantification, the research papers do not delve into a wide range of analytical methods. [] Exploring novel analytical techniques and investigating potential biomarkers could significantly advance Akineton research.

Q11: What is known about Akineton's environmental impact, dissolution properties, and the validation of analytical methods used in its study? What measures ensure its quality and safety?

A13: The provided research focuses primarily on the clinical aspects of Akineton. Information regarding its environmental impact, degradation pathways, and potential ecological consequences is absent. Similarly, data regarding its dissolution rate, solubility in various media, and their impact on its bioavailability and efficacy is limited. While analytical methods like capillary gas chromatography are mentioned, details about their validation (accuracy, precision, specificity) are not extensively provided. [] Furthermore, specific quality control measures implemented during Akineton's development, manufacturing, and distribution to ensure its consistency, safety, and efficacy are not elaborated upon within these research papers. These aspects are crucial for comprehensively understanding the drug's impact and ensuring its safe and effective use.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.